
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heteroaryl halide with the chemical formula C₃H₃BrN₂ and a molecular weight of 146.97 g/mol . It belongs to the pyrazole derivative family and exhibits interesting reactivity patterns.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Additionally, it can react with titanium tetrachloride to form binary adducts . These synthetic pathways provide access to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde for further investigations.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbaldehyde . The structural formula reveals the presence of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a carbaldehyde group. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
- It can serve as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- It plays a role in the preparation of solid hexacoordinate complexes when reacting with dimethyl- and divinyl-tindichloride .
- Mutagenicity studies have been conducted using the L-arabinose forward mutation assay of Salmonella typhimurium .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds, such as 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in the synthesis of structurally diverse pyrazole derivatives .
Bioorganic Compounds Research
These compounds are used in bioorganic compounds research. They are strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Biological Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Photophysical Properties
Pyrazoles can exhibit exceptional photophysical properties. More complex structures with various relevant examples can be formed from them .
Industrial Applications
Pyrazole derivatives efficiently and selectively is an important area of organic chemistry. Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Proteomics Research
The compound “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde” is used in proteomics research .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromopyrazole derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Bromopyrazole derivatives have been reported to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
properties
IUPAC Name |
4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOXZJBLIAAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718451 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
CAS RN |
1345471-55-7 |
Source


|
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

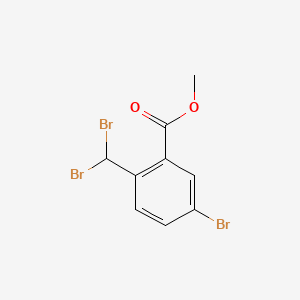
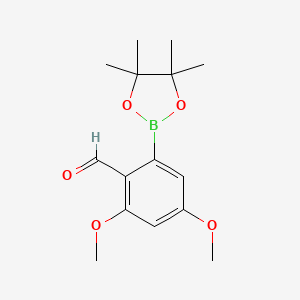
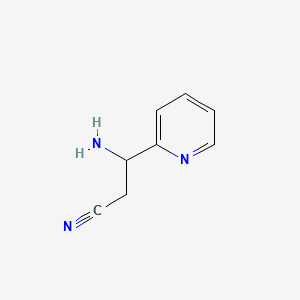
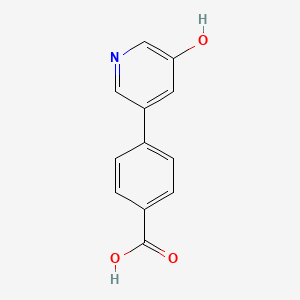
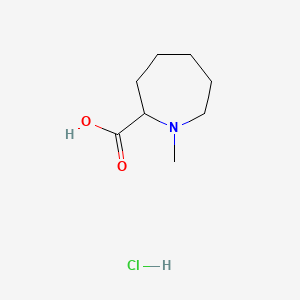
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
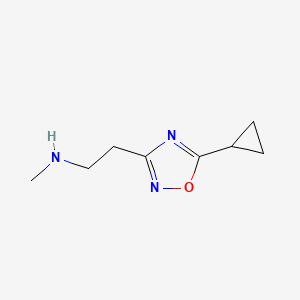


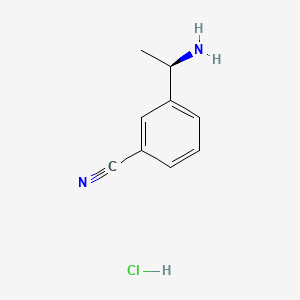

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

